3-(4-fluorobenzenesulfonyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide
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Overview
Description
The compound “3-(4-fluorobenzenesulfonyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide” is a complex organic molecule. It contains a fluorobenzenesulfonyl group, a methylbenzothiazolyl group, and a propanamide group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its constituent groups. Unfortunately, without more specific information or a detailed study, it’s difficult to provide an accurate analysis .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact molecular structure and the conditions under which it’s used. It’s likely that it could participate in a variety of organic reactions .Mechanism of Action
Target of Action
The compound contains abenzothiazole moiety , which is known to interact with various biological targets, including enzymes and receptors
Mode of Action
The exact mode of action of F2536-1157 is currently unknown due to the lack of specific information. It’s worth noting that compounds containing abenzothiazole moiety have been shown to exhibit various biological activities, including anti-inflammatory, antifungal, and anticancer effects . The specific interactions between F2536-1157 and its targets, as well as the resulting changes, would require further investigation.
Biochemical Pathways
Benzothiazole derivatives have been reported to interfere with several biochemical pathways, including those involved in inflammation and cell proliferation
Result of Action
Benzothiazole derivatives have been associated with a range of biological effects, including anti-inflammatory and anticancer activities . The specific effects of F2536-1157 would depend on its mode of action and the biochemical pathways it affects.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-(4-fluorophenyl)sulfonyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN2O3S2/c1-15-2-11-20-21(14-15)30-23(26-20)16-3-7-18(8-4-16)25-22(27)12-13-31(28,29)19-9-5-17(24)6-10-19/h2-11,14H,12-13H2,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMUXNOFOOBHYHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)CCS(=O)(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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